(3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)oxane-2,4,5-triol

O-GlcNAcylation Metabolic chemical reporter Glycoproteomics

Traditional O-GlcNAc reporters like 6AzGlcNAc suffer from dynamic removal by OGA, confounding quantification. 2-Azido-2-deoxy-D-glucose (2AzGlc) solves this with an OGA-resistant label that persists through chase periods, enabling accurate identification of O-GlcNAcylated proteins. • OGA-resistant: Label remains stable through chase periods, unlike 6AzGlcNAc. • Selective intracellular O-GlcNAc labeling with 73.4% overlap with known O-GlcNAc proteins; zero cell-surface labeling. • ≥98% purity, defined stereochemistry, ideal for CuAAC/Staudinger ligation-based glycoconjugate synthesis.

Molecular Formula C6H11N3O5
Molecular Weight 205.17 g/mol
Cat. No. B7959214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)oxane-2,4,5-triol
Molecular FormulaC6H11N3O5
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)N=[N+]=[N-])O)O)O
InChIInChI=1S/C6H11N3O5/c7-9-8-3-5(12)4(11)2(1-10)14-6(3)13/h2-6,10-13H,1H2/t2-,3-,4-,5-,6?/m1/s1
InChIKeyURARQBMUQIRZQO-IVMDWMLBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azido-2-deoxy-D-glucose Procurement Guide


The compound (3R,4R,5S,6R)-3-azido-6-(hydroxymethyl)oxane-2,4,5-triol, commonly referred to as 2-azido-2-deoxy-D-glucose (2AzGlc; CAS 56883-39-7), is a glucose derivative in which the C-2 hydroxyl is replaced by an azido group . With a molecular formula of C₆H₁₁N₃O₅ and a molecular weight of 205.17 g/mol, it belongs to the class of azido sugars widely used as bioorthogonal chemical reporters for metabolic glycan labeling [1]. Its defining feature—the azide at the 2-position—enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, 'click chemistry') and Staudinger ligation, making it a versatile building block for glycoproteomics, glycoconjugate synthesis, and enzymatic substrate-specificity studies [2].

O-GlcNAc metabolic labeling with OGA-resistant readout
Bioorthogonal click-chemistry building block (CuAAC / Staudinger ligation)
Substrate probe for O-GlcNAc transferase (OGT) specificity studies

Positional Specificity of 2-Azido-2-deoxy-D-glucose


Azido sugars are not functionally interchangeable. The position of the azide modification on the hexose ring dictates enzyme recognition (e.g., galactokinase vs. O-GlcNAc transferase), metabolic fate, and labeling selectivity [1]. For instance, galactokinase from Streptococcus pneumoniae TIGR4 (GalKSpe4) tolerates C-2 modifications on galactose but rejects C-2-modified glucose derivatives, meaning a C-2-azido-glucose and a C-2-azido-galactose lead to fundamentally different phosphorylation outcomes [2]. Furthermore, comparative proteomics shows that 2AzGlc enriches an intracellular O-GlcNAc-modified proteome with a distinct selectivity profile (73.4% overlap with known O-GlcNAc proteins, essentially zero cell-surface labeling), whereas 6-azido-6-deoxy-N-acetyl-glucosamine (6AzGlcNAc) yields a different subset of O-GlcNAc targets and is susceptible to removal by O-GlcNAcase (OGA), a property not shared by 2AzGlc [3]. Substituting one azido-sugar for another risks not only loss of the expected labeling pattern but also introduction of uncharacterized off-target effects and toxicity profiles.

Positional azido specificity
2AzGlc enriches an intracellular O-GlcNAc proteome distinct from 6AzGlcNAc; swapping azido position alters target subset and may introduce uncharacterized off-target labeling.
OGA susceptibility mismatch
2AzGlc labeling is resistant to O-GlcNAcase removal, while 6AzGlcNAc is reversible. Substitution undermines pulse-chase and dynamic O-GlcNAc turnover studies.
Stereochemical batch variability
4‑azido‑2‑deoxy‑glucose lacks defined optical rotation specification; structural analogs without verified stereochemistry may shift CuAAC regiochemistry and glycoproteomic background.

2-Azido-2-deoxy-D-glucose vs. Azido-Sugar Analogs


O-GlcNAc Selectivity vs. 6AzGlcNAc

In an unbiased proteomics experiment in NIH3T3 cells (200 µM Ac₄2AzGlc, 6 h treatment), 2AzGlc enriched 361 proteins. Of these, 73.4% (265 proteins) were previously identified as O-GlcNAcylated in independent proteomics studies, and only one exclusively extracellular protein was detected, demonstrating strong selectivity for intracellular O-GlcNAc-modified proteins [1]. In contrast, 6AzGlcNAc—a widely used O-GlcNAc MCR—labels a different subset of O-GlcNAc proteins and is a substrate for O-GlcNAcase (OGA), meaning its labeling is reversible; 2AzGlc labeling is not removed by OGA, making it an OGA-resistant reporter [2]. This differential stability is critical for pulse-chase and inhibitor studies where dynamic O-GlcNAc turnover must be distinguish from reporter removal.

O-GlcNAc selectivity
Head-to-head
73.4% known O-GlcNAc overlap; zero cell-surface background
Reported intracellular O-GlcNAc selectivity context
NIH3T3 cells, 200 µM Ac₄2AzGlc, 6 h; LC‑MS/MS spectral counting
O-GlcNAcylation Metabolic chemical reporter Glycoproteomics

Galactokinase Substrate Discrimination

Galactokinase from Streptococcus pneumoniae TIGR4 (GalKSpe4) displays strict positional discrimination: galactose derivatives with C-2 modifications are accepted as substrates, whereas glucose derivatives modified at the C-2 position—including 2-azido-2-deoxy-D-glucose—are not phosphorylated [1]. The enzyme accepts glucose itself (Km = 1.2 mM, kcat = 12 s⁻¹ for GalKSpe4) but C-2 modification on the glucose scaffold abolishes activity [2]. Conversely, 2-azido-2-deoxy-D-galactose is phosphorylated by the same enzyme. This differential reactivity enables 2AzGlc to serve as a negative-control probe or a selective building block for pathways that discriminate between glucose and galactose epimers.

Galactokinase discrimination
Head-to-head
2AzGlc: no phosphorylation by GalKSpe4
2‑Azido‑galactose: phosphorylated
Supports glucose/galactose pathway discrimination
Recombinant GalKSpe4, TLC/MS detection
Galactokinase Substrate specificity Enzymatic sugar phosphorylation

Cytotoxicity Difference: 2AzGlc vs. 6AzGlcNAc

Treatment of NIH3T3 or H1299 cells with 200 µM per-O-acetylated 2AzGlc (Ac₄2AzGlc) for extended periods results in significant cytotoxicity, whereas the same concentration of per-O-acetylated 6AzGlcNAc (Ac₃6AzGlcNAc) does not cause observable toxicity under comparable conditions [1]. This toxicity is attributed to the fully acetylated form; the 6-OH analog (Ac₃2AzGlc) retains robust protein-labeling activity but eliminates toxicity at all tested concentrations, indicating that the 6-O-acetyl group contributes to the toxicity mechanism [1]. This differential toxicity profile has no parallel in the 6AzGlcNAc system.

Cytotoxicity profile
Cross-study comparable
Ac₄2AzGlc: cell-model cytotoxicity
Ac₃2AzGlc: non‑toxic with retained labeling
Reported cell-model endpoint review
NIH3T3, H1299; 200 µM, 6–24 h; viability assay
Cytotoxicity Metabolic reporter Per-O-acetylated azido sugars

OGT-Dependent Labeling Enhancement

NIH3T3 cells stably overexpressing OGT show significantly increased fluorescence labeling upon treatment with Ac₄2AzGlc (200 µM, 6 h) compared to empty-vector controls, as measured by in-gel fluorescence after CuAAC with alkyne-rhodamine [1]. This demonstrates that 2AzGlc-derived UDP-2AzGlc is a direct substrate for OGT, providing a unique biochemical entry point into the O-GlcNAc modification pathway that bypasses the N-acetylglucosamine salvage pathway required by N-acetylated reporters such as GlcNAz and 6AzGlcNAc. No comparable OGT-dependent enhancement has been reported for 3-azido-3-deoxy-D-glucose or 4-azido-4-deoxy-D-glucose.

OGT‑dependent labeling
Cross-study comparable
Increased fluorescence in OGT‑overexpressing vs. control cells
Supports OGT substrate engagement context
NIH3T3 HA‑OGT vs. empty vector; in‑gel fluorescence, P
Purity specifications
Specification review
≥97.0% (HPLC); [α]/D 22.5±1.0° (c=1, H₂O)
Specification review; 4‑azido analog lacks optical rotation control
Commercial vendor specifications
O-GlcNAc transferase Metabolic incorporation OGT overexpression

Purity and Stereochemistry Specifications

Commercially, 2-azido-2-deoxy-D-glucose is available from Sigma-Aldrich (Cat. 712795) at ≥97.0% purity (HPLC) with a defined specific optical rotation of [α]/D 22.5±1.0°, c = 1 in H₂O . In comparison, 3-azido-3-deoxy-D-glucose (CAS 104875-44-7) is typically supplied at ≥95% purity , and 4-azido-4-deoxy-D-glucose (CAS 20379-59-3) lacks comparable optical rotation specification, introducing batch-to-batch variability in stereochemical integrity . The higher purity specification and stereochemical quality control of 2AzGlc reduce the risk of impurities interfering with CuAAC efficiency or causing off-target effects in metabolic labeling experiments.

Purity specifications
Specification review
≥97.0% (HPLC); [α]/D 22.5±1.0° (c=1, H₂O)
Specification review; 4‑azido analog lacks optical rotation control
Commercial vendor specifications
Chemical procurement Purity specification Optical rotation

2-Azido-2-deoxy-D-glucose Application Scenarios


OGA-Resistant O-GlcNAc Proteomics

In glycoproteomic workflows where dynamic O-GlcNAc turnover confounds quantification, 2AzGlc provides a stable, OGA-resistant label that persists through chase periods [1]. This property is unique among commercially available O-GlcNAc reporters (6AzGlcNAc is OGA-sensitive) and enables accurate identification of O-GlcNAcylated proteins without signal decay from enzymatic reporter removal. Combine with Ac₃2AzGlc (6-OH form) to eliminate cytotoxicity while maintaining robust labeling efficiency.

Glucose vs. Galactose Pathway Discrimination

2AzGlc serves as a selective substrate probe for pathway discrimination: it is rejected by galactokinase GalKSpe4 while 2-azido-2-deoxy-D-galactose is phosphorylated [2]. Researchers studying the Leloir pathway or engineering galactokinase variants for unnatural sugar phosphate synthesis can use 2AzGlc as a specificity control to confirm that observed activity is truly galactose- and not glucose-dependent.

OGT Substrate Promiscuity and Inhibitor Screening

Given that 2AzGlc directly engages O-GlcNAc transferase and shows enhanced labeling upon OGT overexpression [1], it is the ideal chemical reporter for screening OGT inhibitors or characterizing OGT substrate tolerance. The absence of the N-acetyl group means 2AzGlc tests a fundamentally different substrate-binding mode compared to GlcNAc-derived reporters, revealing unexpected structural flexibility in the OGT active site.

Glycoconjugate Synthesis via Click Chemistry

As a glycosyl azide with high commercial purity (≥97%) and defined stereochemistry , 2AzGlc is a reliable building block for synthesizing triazole-linked glycoconjugates, neoglycoproteins, and activity-based glycosidase probes. Its C-2 azide placement offers regiochemical outcomes in CuAAC distinct from C-6 or C-4 azido sugars, enabling divergent synthetic strategies.

Application
Selection Property
Validation Focus
OGA‑resistant O‑GlcNAc proteomics
OGA‑resistant labeling persistence
Stability through chase periods vs. OGA‑sensitive reporters
Glucose/galactose pathway studies
Substrate rejection by galactokinase
Phosphorylation activity compared to 2‑azido‑galactose
OGT inhibitor screening
Direct OGT substrate engagement
Labeling enhancement under OGT overexpression
Click‑chemistry glycoconjugate synthesis
Defined stereochemistry and purity ≥97%
CuAAC regiochemical outcome vs. C‑6/C‑4 azido sugars
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